molecular formula C6H8O3 B2533851 (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one CAS No. 2271090-84-5

(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one

Cat. No.: B2533851
CAS No.: 2271090-84-5
M. Wt: 128.127
InChI Key: SAXYYSFDXQHLOD-RXMQYKEDSA-N
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Description

(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one can be achieved through several methods. One common approach involves the use of cyclopentadiene as a starting material, which undergoes a series of reactions including hydroxylation and hydroxymethylation. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a signaling molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to these targets, leading to changes in their activity or function. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-cyclopenten-1-one: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

    2-Hydroxymethyl-2-cyclopenten-1-one: Lacks the hydroxyl group, affecting its biological activity and applications.

    Cyclopentene-1,2-diol: Contains two hydroxyl groups but lacks the cyclopentenone structure, leading to different chemical behavior.

Uniqueness

(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclopentene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Biological Activity

(S)-4-Hydroxy-2-(hydroxymethyl)-2-cyclopenten-1-one, also known as HHMCP, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and various biological effects, particularly focusing on its antimicrobial and antioxidant activities.

The compound features a cyclopentenone structure that contributes to its reactivity and biological activity. The synthesis of HHMCP has been achieved through various methods, including the Piancatelli rearrangement of furfuryl alcohol. This method allows for the generation of HHMCP in yields ranging from 30% to 49%, depending on the reaction conditions employed (temperature, pressure, and pH) .

Table 1: Synthesis Yields of HHMCP

Reaction ConditionsYield (%)
Standard Conditions30-40
High Temperature (150 °C)46

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of HHMCP. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In one study, HHMCP exhibited a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potent antibacterial properties .

Case Study: Antimicrobial Efficacy

  • Bacterial Strains Tested : MRSA, VRE
  • MIC Values : Ranged from 0.25 to 8 µg/mL for different strains.

Antioxidant Activity

HHMCP has also been evaluated for its antioxidant properties. Compounds with similar structures have demonstrated significant radical scavenging activities. For instance, related cyclopentenone derivatives have shown effective ABTS and DPPH radical scavenging capabilities . The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.

Structure-Activity Relationship

The structure-activity relationship (SAR) of HHMCP has been investigated to understand how modifications in its structure affect biological activity. Compounds with hydroxyl groups at specific positions tend to exhibit enhanced antimicrobial and antioxidant activities. This suggests that the presence and position of functional groups are critical in determining the efficacy of these compounds .

Table 2: Structure-Activity Relationships

Compound StructureActivity TypeObserved Effects
Hydroxyl at C-4AntimicrobialEffective against MRSA
Hydroxymethyl at C-2AntioxidantHigh radical scavenging activity

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of HHMCP. Investigations into its interactions with bacterial targets and potential side effects on human cells are crucial for assessing its viability as a therapeutic agent . Additionally, exploring synthetic pathways for optimizing yield and purity will enhance the compound's applicability in pharmacological contexts.

Properties

IUPAC Name

(4S)-4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYYSFDXQHLOD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C(C1=O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C(C1=O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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